

Application Notes and Protocols: Di-n-Amyl Disulfide in Organic Synthesis

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Compound of Interest

Compound Name: *di-n-Amyl disulfide*

Cat. No.: B090501

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Introduction

Di-n-Amyl disulfide, also known as dipentyl disulfide, is a symmetrical aliphatic disulfide with the chemical formula $C_{10}H_{22}S_2$. It is a versatile reagent in organic synthesis, primarily serving as a source of the n-amylthio moiety. Its applications range from the synthesis of thioethers and other sulfur-containing compounds to its use as a stabilizer in redox-sensitive environments.[\[1\]](#) [\[2\]](#) This document provides detailed application notes and experimental protocols for the use of **di-n-Amyl disulfide** in various organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of **di-n-Amyl disulfide** is presented in the table below for easy reference.

Property	Value
CAS Number	112-51-6
Molecular Formula	C ₁₀ H ₂₂ S ₂
Molecular Weight	206.41 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	142 °C at 17 mmHg
Density	0.93 g/cm ³
Refractive Index	1.4890-1.4920

Applications in Organic Synthesis

Di-n-Amyl disulfide is a valuable reagent for the introduction of the n-amylthio group (-S-(CH₂)₄CH₃) into organic molecules. The disulfide bond can be cleaved under various conditions to generate nucleophilic or electrophilic sulfur species, enabling a range of synthetic transformations.

Synthesis of n-Amyl Thioethers via Nucleophilic Substitution

Di-n-Amyl disulfide can react with strong nucleophiles, such as Grignard reagents and organolithium compounds, to yield n-amyl thioethers. This reaction proceeds via nucleophilic attack on one of the sulfur atoms, leading to the cleavage of the S-S bond.

Reaction Scheme:

Where R = alkyl, aryl; M = MgX, Li

Experimental Protocol: Synthesis of n-Amyl Phenyl Thioether

This protocol describes the reaction of **di-n-Amyl disulfide** with phenylmagnesium bromide to synthesize n-amyl phenyl thioether.

Materials:

- **Di-n-Amyl disulfide**
- Bromobenzene
- Magnesium turnings
- Anhydrous diethyl ether
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle

Procedure:

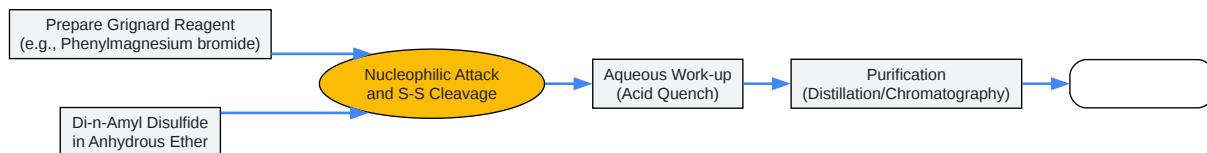
- Preparation of Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to activate the magnesium.
- Add a solution of bromobenzene (1.0 equiv.) in anhydrous diethyl ether to the dropping funnel and add a small portion to the magnesium turnings.
- Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with **Di-n-Amyl Disulfide**: Cool the Grignard reagent solution to 0 °C in an ice bath.
- Dissolve **di-n-Amyl disulfide** (1.0 equiv.) in anhydrous diethyl ether and add it to the dropping funnel.
- Add the **di-n-Amyl disulfide** solution dropwise to the stirred Grignard reagent at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to obtain n-amyl phenyl thioether.

Quantitative Data (Hypothetical):

Reactant 1	Reactant 2	Product	Yield (%)	Reaction Time (h)
Phenylmagnesium bromide	Di-n-Amyl disulfide	n-Amyl phenyl thioether	75	2
n-Butyllithium	Di-n-Amyl disulfide	n-Amyl n-butyl thioether	80	1.5

Logical Workflow for Thioether Synthesis:

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Caption: Workflow for the synthesis of n-amyl thioethers.

Reduction to n-Amylthiol

Di-n-Amyl disulfide can be readily reduced to n-amylthiol (pentanethiol) using common reducing agents. This provides a convenient method for the *in situ* generation or synthesis of the corresponding thiol.

Reaction Scheme:

Where [H] = reducing agent (e.g., NaBH_4 , LiAlH_4)

Experimental Protocol: Reduction of **Di-n-Amyl Disulfide** with Sodium Borohydride

Materials:

- **Di-n-Amyl disulfide**
- Sodium borohydride
- Ethanol
- 1 M Hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate

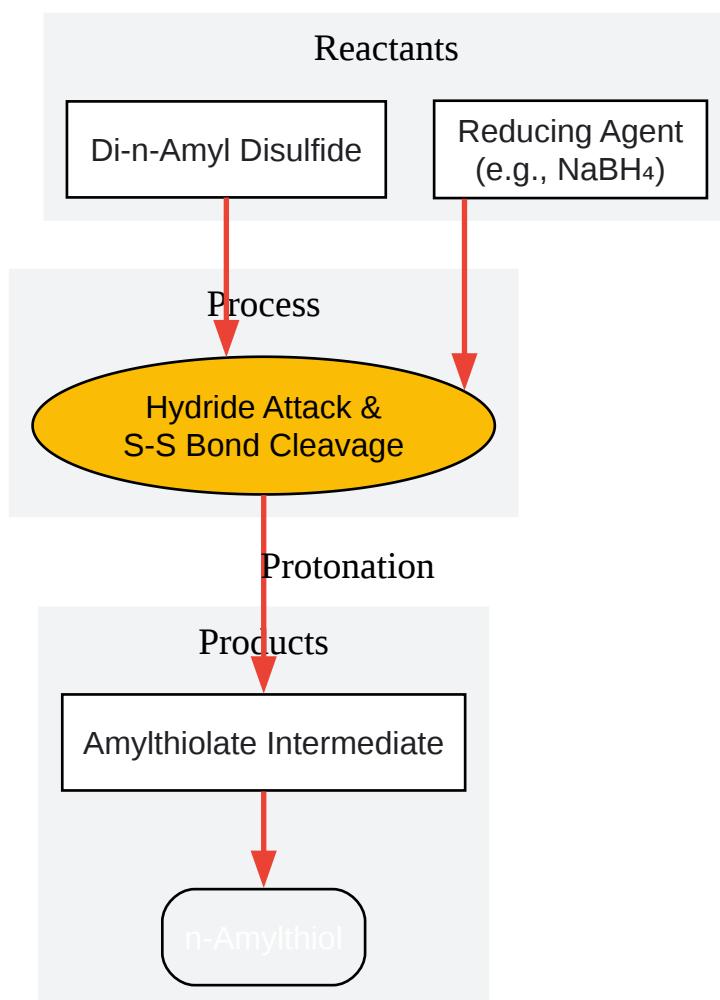
Procedure:

- In a round-bottom flask, dissolve **di-n-Amyl disulfide** (1.0 equiv.) in ethanol.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (2.0 equiv.) portion-wise to the stirred solution.
- After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
- Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the evolution of gas ceases.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain n-amylthiol.

Quantitative Data (Hypothetical):

Reducing Agent	Solvent	Product	Yield (%)	Reaction Time (h)
Sodium Borohydride	Ethanol	n-Amylthiol	90	1
Lithium Aluminum Hydride	Diethyl Ether	n-Amylthiol	95	0.5

Signaling Pathway for Disulfide Reduction:

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Caption: Pathway for the reduction of **di-n-Amyl disulfide**.

Conclusion

Di-n-Amyl disulfide is a valuable and versatile reagent in organic synthesis for the introduction of the n-amylthio group. The protocols provided herein offer a starting point for its application in the synthesis of thioethers and the generation of n-amylthiol. Researchers and drug development professionals can adapt these methodologies to a wide range of substrates and synthetic strategies. Further exploration of its reactivity, particularly in radical reactions and as a sulfur transfer agent in more complex syntheses, will undoubtedly expand its utility in the field of organic chemistry.

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References

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- 2. DI-N-AMYL DISULFIDE | eccb08 [eccb08.org]
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